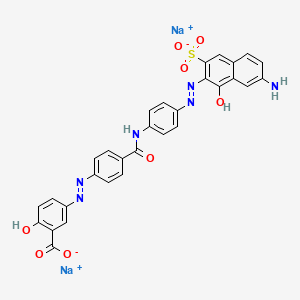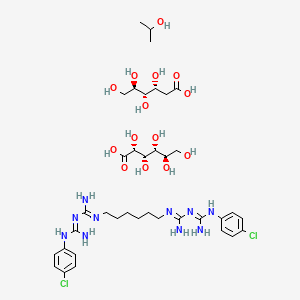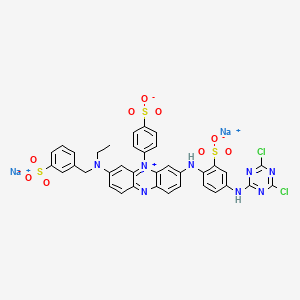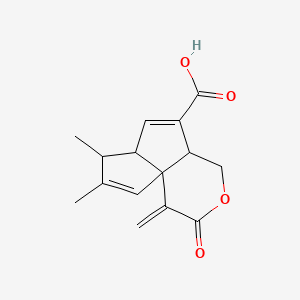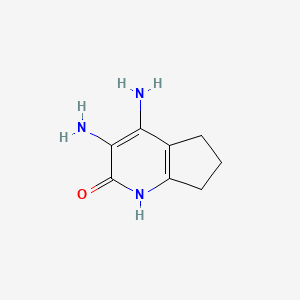
Thymidine, 3'-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the addition of a triazole ring substituted with aminocarbonyl groups, which can potentially alter its biological activity and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves multi-step organic synthesis. The process begins with the protection of the hydroxyl groups of thymidine, followed by the introduction of the triazole ring through a cycloaddition reaction. The aminocarbonyl groups are then introduced via nucleophilic substitution reactions. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The triazole ring and aminocarbonyl groups can be susceptible to oxidation under certain conditions.
Reduction: The compound can be reduced to modify the triazole ring or the aminocarbonyl groups.
Substitution: The aminocarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives.
科学研究应用
Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA replication and repair processes.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- involves its incorporation into DNA during replication. The presence of the triazole ring and aminocarbonyl groups can disrupt normal DNA synthesis, leading to the inhibition of cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
相似化合物的比较
Similar Compounds
Thymidine: The natural nucleoside from which the compound is derived.
Azidothymidine: Another nucleoside analog used as an antiviral agent.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness
Thymidine, 3’-(4,5-bis(aminocarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the triazole ring and aminocarbonyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy compared to other nucleoside analogs.
属性
CAS 编号 |
127479-74-7 |
|---|---|
分子式 |
C14H17N7O6 |
分子量 |
379.33 g/mol |
IUPAC 名称 |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C14H17N7O6/c1-5-3-20(14(26)17-13(5)25)8-2-6(7(4-22)27-8)21-10(12(16)24)9(11(15)23)18-19-21/h3,6-8,22H,2,4H2,1H3,(H2,15,23)(H2,16,24)(H,17,25,26)/t6-,7+,8+/m0/s1 |
InChI 键 |
RFRNMFYWODAPQV-XLPZGREQSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)N)C(=O)N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


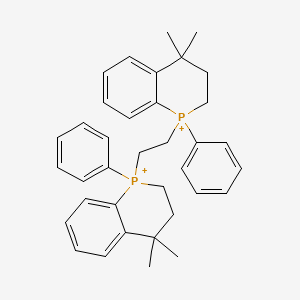
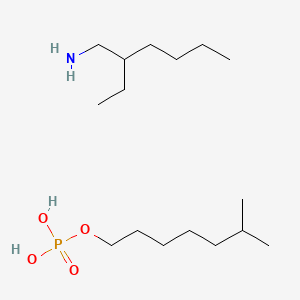
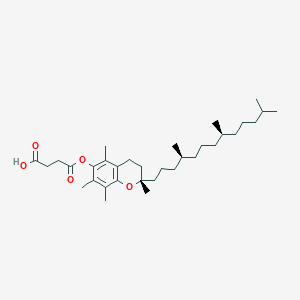


![Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-](/img/structure/B12795238.png)
![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)
